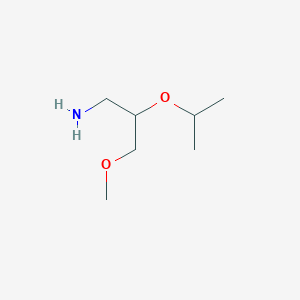
3-Methoxy-2-(propan-2-yloxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-(propan-2-yloxy)propan-1-amine is an organic compound with the molecular formula C7H17NO2 It is a derivative of propanolamine and features both methoxy and isopropoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(propan-2-yloxy)propan-1-amine typically involves the reaction of 3-chloro-2-(propan-2-yloxy)propan-1-amine with methanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by a methoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-(propan-2-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Methoxy-2-(propan-2-yloxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-(propan-2-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-(propan-2-yloxy)aniline: This compound has a similar structure but features an aniline group instead of an amine.
1-Methoxy-3-phenylamino-propan-2-ol: This compound contains a phenylamino group and is used in different applications.
3-(2-Methoxy-phenyl)-propan-1-ol: This compound has a methoxyphenyl group and is used in various chemical syntheses.
Uniqueness
3-Methoxy-2-(propan-2-yloxy)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and isopropoxy groups make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H17NO2 |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-methoxy-2-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-7(4-8)5-9-3/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
HGNIPHCDHSFQHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CN)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


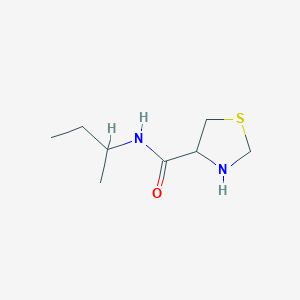
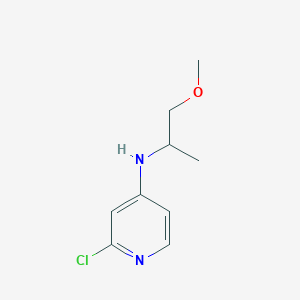
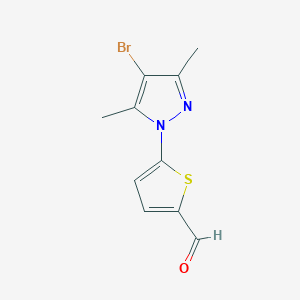
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
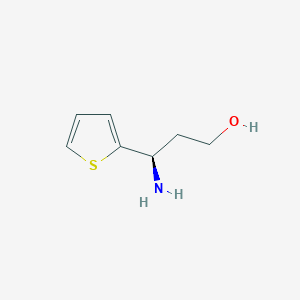
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
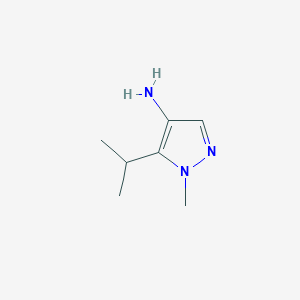

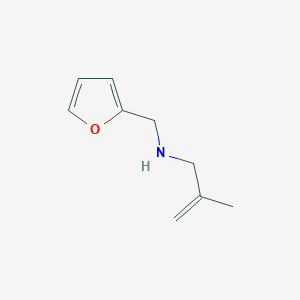
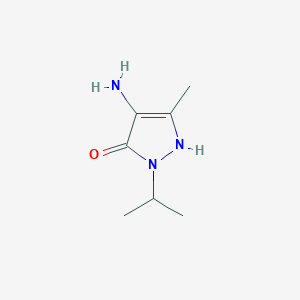
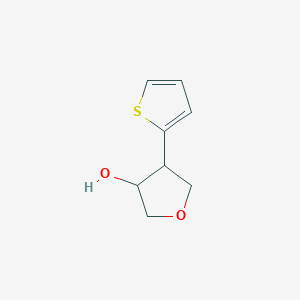
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

